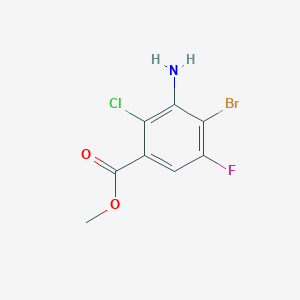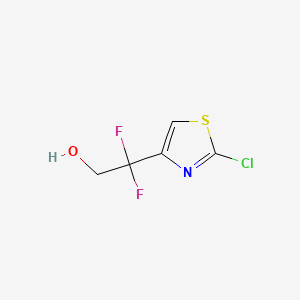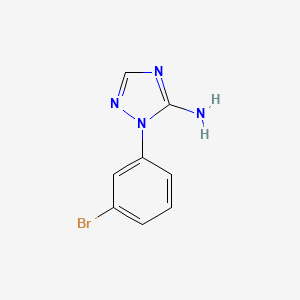
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrClFNO2 It is a derivative of benzoic acid, featuring multiple substituents including amino, bromo, chloro, and fluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.
Halogenation: The nitro compound is then subjected to halogenation reactions to introduce bromo, chloro, and fluoro substituents.
Reduction: The nitro group is reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
- Methyl 3-amino-4-fluorobenzoate
- Methyl 2-amino-4-bromo-5-fluorobenzoate
Uniqueness
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
特性
分子式 |
C8H6BrClFNO2 |
|---|---|
分子量 |
282.49 g/mol |
IUPAC名 |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(11)5(9)7(12)6(3)10/h2H,12H2,1H3 |
InChIキー |
AZPVSPILKQOENW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)








